2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde
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Overview
Description
2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde is an organofluorine compound characterized by the presence of a hexafluoropropyl group attached to a benzaldehyde moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde typically involves the reaction of benzaldehyde with a hexafluoropropylthiol reagent. A common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the benzaldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the quality of the final product.
Types of Reactions:
Oxidation: The sulfur atom in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl group of the benzaldehyde moiety can be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common reactions, with reagents such as bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives.
Scientific Research Applications
2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity due to the hexafluoropropyl group makes it valuable in developing new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound.
Medicine: Explored for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde is largely influenced by the hexafluoropropyl group. This group can enhance the electron-withdrawing properties of the compound, affecting its reactivity and interaction with molecular targets. The sulfur atom can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in a variety of chemical transformations. The benzaldehyde moiety can undergo typical aldehyde reactions, such as nucleophilic addition and condensation.
Comparison with Similar Compounds
- 2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]toluene
- 2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]phenol
- 2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline
Comparison: 2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs with different functional groups. The aldehyde group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. The hexafluoropropyl group enhances the compound’s stability and reactivity, distinguishing it from non-fluorinated analogs.
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropylsulfanyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6OS/c11-8(9(12,13)14)10(15,16)18-7-4-2-1-3-6(7)5-17/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVAPKRLWXOHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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